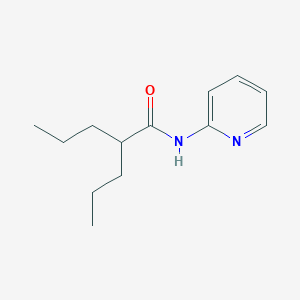
2-propyl-N-(2-pyridinyl)pentanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-propyl-N-(2-pyridinyl)pentanamide is a chemical compound that belongs to the class of amides. It is also known as GW501516 or Endurobol. This compound has gained significant attention in the scientific community due to its potential as a performance-enhancing drug and its ability to improve endurance in athletes. However, it is important to note that the use of this compound as a drug is illegal and poses significant health risks. In
作用机制
The mechanism of action of 2-propyl-N-(2-pyridinyl)pentanamide is complex and not fully understood. However, it is believed that this compound works by activating the PPARδ receptor, which in turn stimulates the expression of genes involved in lipid metabolism and energy expenditure. This results in an increase in fat burning and a decrease in fat storage, leading to improved endurance and athletic performance.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-propyl-N-(2-pyridinyl)pentanamide are well documented. Studies have shown that this compound can improve endurance and athletic performance by increasing the expression of genes involved in lipid metabolism and energy expenditure. It has also been shown to increase the levels of HDL cholesterol, which is known as the "good" cholesterol, and decrease the levels of LDL cholesterol, which is known as the "bad" cholesterol.
实验室实验的优点和局限性
The use of 2-propyl-N-(2-pyridinyl)pentanamide in lab experiments has several advantages and limitations. One of the main advantages is that it can be used to study the role of PPARδ receptor activation in metabolic disorders such as obesity and diabetes. However, it is important to note that the use of this compound in lab experiments is limited by its potential as a performance-enhancing drug and the associated health risks.
未来方向
There are several future directions for research on 2-propyl-N-(2-pyridinyl)pentanamide. One of the most promising areas of research is in the development of new drugs that target the PPARδ receptor for the treatment of metabolic disorders. Another area of research is in the development of new performance-enhancing drugs that do not pose significant health risks. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of medicine.
Conclusion:
In conclusion, 2-propyl-N-(2-pyridinyl)pentanamide is a chemical compound that has gained significant attention in the scientific community due to its potential as a performance-enhancing drug and its ability to improve endurance in athletes. However, it is important to note that the use of this compound as a drug is illegal and poses significant health risks. The scientific research application of this compound is focused on its potential use in treating metabolic disorders such as obesity and diabetes. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of medicine.
合成方法
The synthesis of 2-propyl-N-(2-pyridinyl)pentanamide is a complex process that involves multiple steps. The most common method for synthesizing this compound is through the use of a palladium-catalyzed coupling reaction. This reaction involves the coupling of a pyridine derivative with a propyl derivative to form the desired compound.
科学研究应用
2-propyl-N-(2-pyridinyl)pentanamide has been extensively studied for its potential use in treating various medical conditions. One of the most promising applications of this compound is in the treatment of metabolic disorders such as obesity and diabetes. Studies have shown that this compound can activate the PPARδ receptor, which plays a key role in regulating lipid metabolism and insulin sensitivity.
属性
分子式 |
C13H20N2O |
|---|---|
分子量 |
220.31 g/mol |
IUPAC 名称 |
2-propyl-N-pyridin-2-ylpentanamide |
InChI |
InChI=1S/C13H20N2O/c1-3-7-11(8-4-2)13(16)15-12-9-5-6-10-14-12/h5-6,9-11H,3-4,7-8H2,1-2H3,(H,14,15,16) |
InChI 键 |
JLWNYGLHHBWRCT-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(=O)NC1=CC=CC=N1 |
规范 SMILES |
CCCC(CCC)C(=O)NC1=CC=CC=N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[(2-amino-6-oxo-3H-purin-9-yl)sulfonyl]benzoic acid](/img/structure/B290223.png)
![N-{4-acetyl-5-[3,4-bis(benzyloxy)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B290228.png)

![7-Methyl-2-[(2-methyl-2-propenyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylamine](/img/structure/B290233.png)
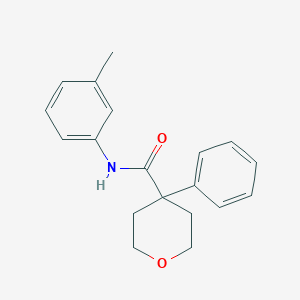

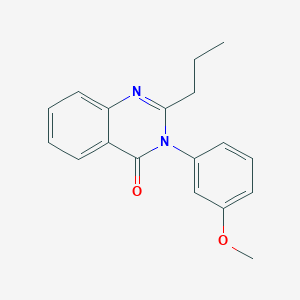
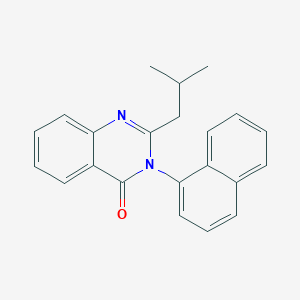
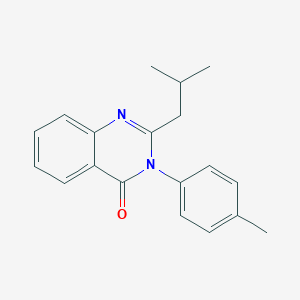
![3-(2,6-dichlorophenyl)-2-{2-[4-(dimethylamino)phenyl]vinyl}-4(3H)-quinazolinone](/img/structure/B290243.png)
![(2Z)-6-iodo-3-(4-methoxyphenyl)-2-[(2-oxoindol-3-yl)methylidene]-1H-quinazolin-4-one](/img/structure/B290244.png)
![2-(4-Chlorophenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B290248.png)
![ethyl 4-{[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzoate](/img/structure/B290251.png)